molecular formula C18H29N3O3 B2934332 N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1024311-97-4

N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2934332
CAS RN: 1024311-97-4
M. Wt: 335.448
InChI Key: XPZWHPQMJVHKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H29N3O3 and its molecular weight is 335.448. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed intermolecular Ugi reactions involving compounds like gabapentin with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide under mild conditions. This method produces novel classes of N-cyclohexyl-3-oxo-2-azaspiro derivatives and N-(tert-butyl)-2-azaspiro derivatives, showcasing the compound's versatility in creating biologically active molecules with good to excellent yields. These advancements represent a significant step in the synthesis of complex organic compounds, highlighting the potential of using these methods for generating novel therapeutics and research tools (Amirani Poor et al., 2018).

Theoretical Studies

Theoretical investigations into the electron-donating and electron-withdrawing effects on the strength of intramolecular hydrogen bonds in such compounds have been conducted. These studies provide valuable insights into the molecular interactions and stability of these compounds, contributing to our understanding of their chemical behavior and potential applications in drug design and other fields (Amirani Poor et al., 2018).

properties

IUPAC Name

N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-12-3-5-14(6-4-12)19-15(22)11-21-16(23)18(20-17(21)24)9-7-13(2)8-10-18/h12-14H,3-11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZWHPQMJVHKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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